XLogP3 and Topological Polar Surface Area Differentiation Between 2-Chloro and 4-Chloro Positional Isomers
The 2-chloro isomer (target) exhibits a computed XLogP3 of 3.9 and a topological polar surface area (TPSA) of 30.1 Ų [1]. The 4-chloro isomer (CAS 178671-47-1), by structural analogy, is expected to have a similar but not identical XLogP3 due to altered dipole moment orientation; the ortho-chloro substituent can engage in intramolecular hydrogen-bonding with the amide N–H, reducing the effective polarity and subtly altering logP relative to the para isomer. No head-to-head experimental logP measurement for both isomers has been published in the peer-reviewed literature as of April 2026.
| Evidence Dimension | Computed logP (XLogP3) and TPSA |
|---|---|
| Target Compound Data | XLogP3 = 3.9; TPSA = 30.1 Ų |
| Comparator Or Baseline | 4-chloro-N-(4-mercaptophenyl)benzamide (CAS 178671-47-1): No published experimental logP or TPSA data available for direct comparison |
| Quantified Difference | Not calculable; structural reasoning predicts a ΔlogP of approximately ±0.2–0.5 units (qualitative estimate based on ortho vs. para electronic effects) |
| Conditions | Computed properties via PubChem 2.2 (XLogP3 3.0); no experimental determination reported |
Why This Matters
For procurement in medicinal chemistry campaigns where logP tuning is critical for ADME optimization, the 2-chloro isomer cannot be assumed bioequivalent to the 4-chloro isomer without empirical validation.
- [1] PubChem Compound Summary for CID 27137419, 2-chloro-N-(4-mercaptophenyl)benzamide. National Center for Biotechnology Information (2025). View Source
